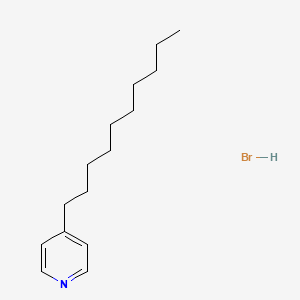![molecular formula C16H18O B14665365 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene CAS No. 36707-23-0](/img/structure/B14665365.png)
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene is an organic compound with the molecular formula C16H18O2 It is a derivative of anisole, characterized by the presence of a methoxy group and a 4-methylphenylethyl substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene can be synthesized through several methods. One common approach involves the alkylation of anisole with 4-methylphenylethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-methoxy-4-[2-(4-methylcyclohexyl)ethyl]benzene.
Substitution: Formation of 4-bromo-1-methoxy-2-(4-methylphenyl)ethylbenzene or 4-nitro-1-methoxy-2-(4-methylphenyl)ethylbenzene.
Aplicaciones Científicas De Investigación
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The aromatic ring can undergo π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Anisole (Methoxybenzene): Lacks the 4-methylphenylethyl substituent, making it less complex.
4-Methoxytoluene (p-Methylanisole): Contains a methyl group instead of the 4-methylphenylethyl substituent.
4-Ethylanisole: Features an ethyl group instead of the 4-methylphenylethyl substituent.
Uniqueness: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene is unique due to the presence of both a methoxy group and a 4-methylphenylethyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
36707-23-0 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-methoxy-4-[2-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(17-2)12-10-15/h3-6,9-12H,7-8H2,1-2H3 |
Clave InChI |
YYILUAFUCHCARH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
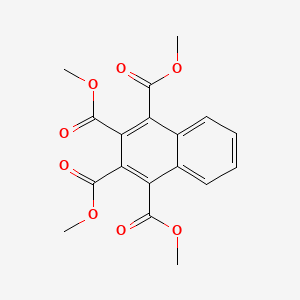
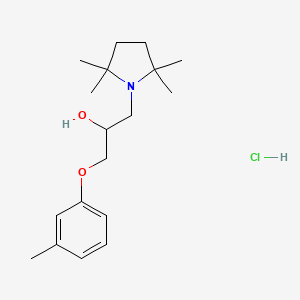
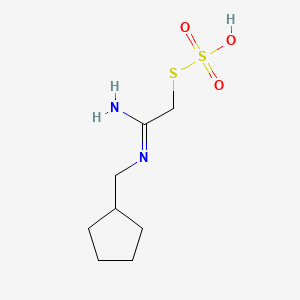
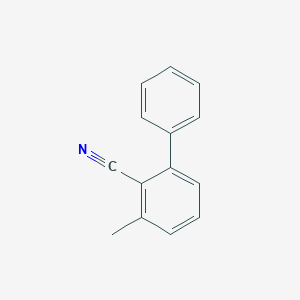
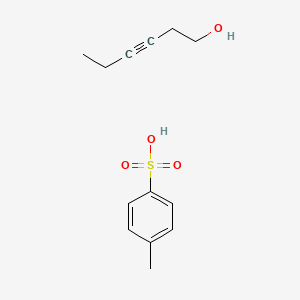
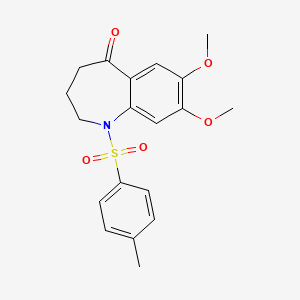
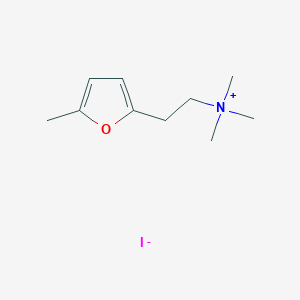
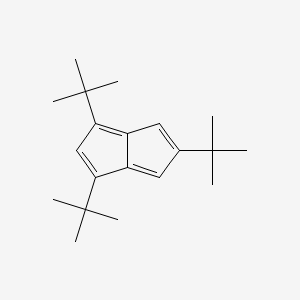
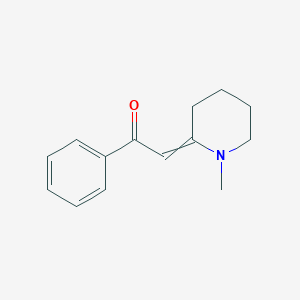
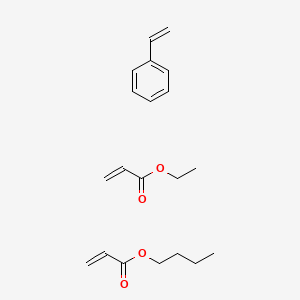
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
